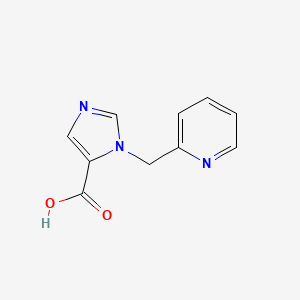
2-Ethyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloxolane-3-carboxylic acid is a compound used for pharmaceutical testing . It is a mixture of diastereomers . The molecular formula of this compound is C7H12O3 and it has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of carboxylic acids like 2-Ethyloxolane-3-carboxylic acid often involves oxidation reactions . The carbon atom of a carboxyl group has a high oxidation state, therefore, many of the chemical reactions used for their preparation are oxidations .Molecular Structure Analysis
The molecular structure of 2-Ethyloxolane-3-carboxylic acid includes a carboxyl group (COOH) attached to an ethyloxolane ring . The InChI code for this compound is 1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 .Chemical Reactions Analysis
Carboxylic acids, like 2-Ethyloxolane-3-carboxylic acid, undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis
Carboxylic acids, such as 2-Ethyloxolane-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They are also known for their ability to form hydrogen bonds, which can influence their physical properties .Scientific Research Applications
Synthesis Techniques
Two complementary approaches for synthesizing 2-alkoxy carboxylic acids from 1,3-dioxolan-4-ones have been developed. These methods involve reductive ring opening using TiCl4/Et3SiH or (t)BuMgCl, achieving moderate to excellent yields without compromising optical purity, which can be related to the broader class of compounds including 2-Ethyloxolane-3-carboxylic acid (Winneroski & Xu, 2004).
Biomedical Applications
The Passerini and Ugi multicomponent reactions have been utilized for modifying poly(2-oxazoline)s, which include 2-ethyl-2-oxazoline (a related structure to 2-Ethyloxolane-3-carboxylic acid), to tune their properties for biomedical applications. This innovative approach allows for the easy introduction of carboxylic acid groups, enabling significant adjustments in polymer characteristics (Sehlinger et al., 2015).
Material Science
A new synthesis route via palladium-catalyzed copolymerization has been explored for producing branched, carboxylic acid-functionalized polyolefin materials, including ethylene-co-acrylic acid copolymers. This method provides a direct and controllable approach to accessing copolymers with enhanced microstructures and material properties, showcasing the relevance of 2-Ethyloxolane-3-carboxylic acid derivatives in material science (Dai & Chen, 2018).
Antimicrobial Research
Novel amide derivatives of 1,3-dioxolane, a structural framework related to 2-Ethyloxolane-3-carboxylic acid, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, highlighting the potential of 2-Ethyloxolane-3-carboxylic acid derivatives in developing new antimicrobial agents (Begum et al., 2019).
Chemical Analysis Enhancement
The derivatization of chiral carboxylic acids, including those related to 2-Ethyloxolane-3-carboxylic acid, with (S)-anabasine has improved their detectability and enantiomeric separation in LC/ESI-MS/MS. This method enhances the sensitivity and specificity of chemical analyses for various compounds, demonstrating the utility of 2-Ethyloxolane-3-carboxylic acid derivatives in analytical chemistry (Higashi et al., 2012).
Future Directions
properties
IUPAC Name |
2-ethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFPHAYXNXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)





![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)
![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)

